molecular formula C22H26N2O4 B1262676 Jerantinine A

Jerantinine A

Cat. No.: B1262676
M. Wt: 382.5 g/mol
InChI Key: QRYQVCQRVMGDEO-FKBYEOEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jerantinine A is an indole alkaloid that is tabersonine substituted by hydroxy group at position 10 and a methoxy group at position 11. Isolated from Tabernaemontana corymbosa and Hazunta modesta, it exhibits cytotoxicity against human KB cells. It has a role as a metabolite and an antineoplastic agent. It is an indole alkaloid, an alkaloid ester, a member of phenols, an aromatic ether, a methyl ester and an organic heteropentacyclic compound. It derives from a tabersonine.

Scientific Research Applications

Anticancer Properties

  • In Vitro Anticancer Activities : Jerantinine A, an alkaloid from Tabernaemontana corymbosa, has shown significant anticancer properties. It inhibits growth and colony formation in human cancer cell lines through apoptosis induction, G2/M cell cycle arrest, tubulin polymerization inhibition, and reactive oxygen species (ROS) generation (Qazzaz et al., 2016).
  • Microtubule-Targeting Agent : The jerantinine family acts as potent microtubule-targeting agents, disrupting microtubules by binding at the colchicine site, leading to broad-spectrum anticancer activity (Smedley et al., 2018).
  • Effects on Cell Cycle and Apoptosis : this compound induces profound G2/M cell cycle arrest in various human-derived carcinoma cell lines and characteristics of mitotic arrest. It's known for its anti-proliferative, pro-apoptotic, and tubulin-destabilising activities, making it a candidate for chemotherapy development (Raja et al., 2014).

Therapeutic Potential Enhancement

  • Combination Therapy : Studies show that the combination of γ-tocotrienol and this compound at lower concentrations can minimize toxicity towards non-cancerous cells while improving potency against brain cancer cells. This approach showcases a potential therapeutic strategy against brain cancer (Abubakar et al., 2017).
  • Modulation of Splicing Factors : this compound targets the spliceosome by up-regulating splicing factor 3b subunit 1 (SF3B1) in breast cancer cells, leading to tumor-specific cell death. This suggests a multi-faceted antitumor activity beyond its role in microtubule targeting (Chung et al., 2017).

Drug Delivery Optimization

  • Targeted Drug Delivery : Research on the encapsulation of this compound in apoferritin for targeted delivery to breast cancer cells shows enhanced tumor targeting and reduced systemic toxicity. This approach significantly improves the drug's efficacy against breast cancer cells (Abuzaid et al., 2022).

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (1R,12R,19S)-12-ethyl-4-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-21-6-5-8-24-9-7-22(20(21)24)14-10-16(25)17(27-2)11-15(14)23-18(22)13(12-21)19(26)28-3/h5-6,10-11,20,23,25H,4,7-9,12H2,1-3H3/t20-,21-,22-/m0/s1

InChI Key

QRYQVCQRVMGDEO-FKBYEOEOSA-N

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=CC(=C(C=C5N3)OC)O)C(=O)OC

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC(=C(C=C5N3)OC)O)C(=O)OC

Synonyms

jerantinine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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